molecular formula C12H10ClF3N2O4 B2995566 7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551116-02-8

7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid

Cat. No. B2995566
CAS RN: 2551116-02-8
M. Wt: 338.67
InChI Key: AQFGHWYOJBPZAR-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the steps involved in the synthesis, including the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with various reagents under different conditions, and the products formed from these reactions .


Physical And Chemical Properties Analysis

The physical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .

Scientific Research Applications

Antimicrobial Activity

7-Azetidinylquinolones, which can be synthesized using derivatives of the specified chemical structure, show promising antibacterial properties. These compounds have been investigated for their efficacy against a variety of bacterial strains, demonstrating significant in vitro activity. The stereochemistry of the azetidine and oxazine rings plays a crucial role in enhancing the antibacterial effectiveness of these compounds. Such research highlights the potential of these derivatives in addressing antibiotic resistance and developing new antibacterial agents (Frigola et al., 1995).

Antifungal and Chemosensitizing Agents

Derivatives of the chemical have also been explored for their antifungal properties. For instance, CTBT (7-chlorotetrazolo[5,1-c]benzo[1,2,4]triazine), a related compound, has demonstrated efficacy as an antifungal and chemosensitizing agent by inducing oxidative stress in yeast and filamentous fungi. This action enhances the cytotoxic activity of other antifungal drugs, suggesting a synergistic approach to overcoming fungal infections (Culakova et al., 2013).

Synthesis of Anticonvulsants

Further applications include the synthesis of imidooxy anticonvulsants, where analogs of the chemical structure have shown significant activity. These studies involve the exploration of the structure-activity relationship, highlighting the potential of such compounds in the treatment of seizure disorders. The synthesis approach provides a basis for developing new anticonvulsant drugs with improved efficacy and safety profiles (Farrar et al., 1993).

Heterocyclic Chemistry

The compound has been utilized in the field of heterocyclic chemistry for the synthesis of novel heterocyclic compounds. These compounds have a wide range of applications, including the development of new materials, pharmaceuticals, and agrochemicals. The versatility of 7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid in heterocyclic chemistry underscores its importance in synthetic organic chemistry and drug discovery (Campaigne & Selby, 1979).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interaction with enzymes, receptors, or other biomolecules .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

7-chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2.C2HF3O2/c11-6-1-2-7-8(3-6)13-9(14)15-10(7)4-12-5-10;3-2(4,5)1(6)7/h1-3,12H,4-5H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFGHWYOJBPZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C3=C(C=C(C=C3)Cl)NC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid

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